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Compound of Interest

Compound Name:
4-Phenoxyfuran-2-sulfonyl

chloride

CAS No.: 914637-92-6

Cat. No.: B1387171

Get Quote

Executive Summary
Furan-2-sulfonyl chloride is a high-value heterocyclic building block, distinct from its benzene

and thiophene analogs due to the high electronegativity of the furan oxygen and the diene-like

character of the ring.

This guide provides a validated spectroscopic profile for identifying furan-2-sulfonyl chloride.

Unlike standard benzene derivatives, the furan ring introduces unique Fermi resonances and

inductive shifts. Crucially, the diagnostic S-Cl stretch (~360–380 cm⁻¹) often falls outside

standard mid-IR range (4000–400 cm⁻¹), making the sulfonyl asymmetric stretch the primary

indicator of functional group integrity.

Quick Reference: Diagnostic Peaks
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Functional
Group

Vibration Mode
Wavenumber
(cm⁻¹)

Intensity
Diagnostic
Note

Sulfonyl (-SO₂Cl)
Asymmetric

Stretch
1385 – 1410 Strong

Primary

diagnostic;

disappears upon

hydrolysis.

Sulfonyl (-SO₂Cl)
Symmetric

Stretch
1160 – 1190 Strong

Often split due to

Fermi

resonance.

Furan Ring
C=C Ring

Stretch
1470 – 1570 Med-Strong

Distinct doublet;

higher freq than

benzene.

Furan Ring C-H Stretch 3100 – 3140 Weak

"Alpha" protons;

sharp, unlike

broad OH.

S-Cl Bond Stretching 360 – 380 Med
Far-IR / Raman

only.

Theoretical Framework & Comparative Analysis
To accurately interpret the spectrum of furan-2-sulfonyl chloride, one must compare it against

its standard alternatives: Benzene Sulfonyl Chloride (BSC) and Thiophene-2-Sulfonyl Chloride

(TSC).

The "Heteroatom Shift" Effect
The frequency of the sulfonyl stretching vibrations is governed by the electron density pulled

from the sulfur atom.

Inductive Effect (-I): Oxygen (Furan) > Nitrogen (Pyrrole) > Sulfur (Thiophene).

Resonance Effect (+M): Furan is

-excessive but the oxygen is strongly electronegative.
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The high electronegativity of the furan oxygen exerts a stronger inductive withdrawal on the

ring system compared to the sulfur in thiophene. This "stiffens" the S=O bonds attached to the

ring, typically shifting the SO₂ asymmetric stretch to slightly higher frequencies compared to

thiophene and benzene analogs.

Comparative Spectral Data
The following table contrasts the expected shifts based on substituent electronic effects.

Feature Furan-2-SO₂Cl
Thiophene-2-

SO₂Cl
Benzene-SO₂Cl

Mechanistic
Insight

SO₂ Asym ~1395 cm⁻¹ ~1380 cm⁻¹ ~1375 cm⁻¹

Furan's oxygen

(-I effect)

increases S=O

bond order.

Ring C=C
1560 / 1470

cm⁻¹

1510 / 1410

cm⁻¹

1580 / 1450

cm⁻¹

Furan has more

"diene" character

(less aromatic)

than benzene.

C-H >3100 cm⁻¹ >3080 cm⁻¹ ~3060 cm⁻¹

Heteroaromatic

protons are often

more

acidic/deshielded

.

Diagnostic Workflow (The "System")
Reliable identification requires a logic-based approach, not just peak matching. Use the

following decision tree to validate your compound.
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Unknown Sample Spectrum

Check 3200-3600 cm⁻¹
Is there a broad band?

CONTAMINATED:
Hydrolysis to Sulfonic Acid

(See Section 4)

Yes (Broad OH)

Check 1380-1410 cm⁻¹
Strong Asymmetric SO₂?

No (Baseline flat)

Check 3100-3150 cm⁻¹
Weak C-H Stretch?

Yes

REJECT:
Not Sulfonyl Chloride

No

Check 1160-1190 cm⁻¹
Symmetric SO₂ present?

Yes No (Aliphatic <3000)

CONFIRMED:
Furan-2-Sulfonyl Chloride

Yes

Click to download full resolution via product page

Figure 1: Logic gate for spectral validation. Note that the absence of the OH stretch is the first

critical "Pass/Fail" gate.

The Hydrolysis Trap: Degradation Analysis
Sulfonyl chlorides are moisture-sensitive. Upon exposure to atmospheric humidity, furan-2-

sulfonyl chloride hydrolyzes to furan-2-sulfonic acid and HCl. This transformation drastically

alters the IR spectrum.
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The Chemical Pathway
Spectral Degradation Markers
If your sample is wet, you will observe these specific changes:

Loss of S-Cl Integrity: The S-Cl vibration (Far IR) vanishes.

Appearance of OH: A broad, hydrogen-bonded envelope appears from 3200–3600 cm⁻¹.

Shift of SO₂: The sulfonyl chloride bands (1395/1180) shift to sulfonate/sulfonic acid bands

(typically 1150–1250 cm⁻¹, broad and merged).

Furan-SO₂Cl
(Sharp peaks)

Transition State
(Hypervalent Sulfur)

Nucleophilic Attack

+ H₂O

Furan-SO₃H
(Broad OH band)

-HCl

Click to download full resolution via product page

Figure 2: Degradation pathway. The conversion from sharp SO2Cl peaks to broad SO3H bands

is the primary failure mode.

Experimental Protocol: The "Zero-Moisture" Method
To obtain a publication-quality spectrum, you must exclude atmospheric moisture. Standard

KBr pellets are not recommended because KBr is hygroscopic and the grinding process

exposes the sulfonyl chloride to moisture.

Recommended Method: Diamond ATR (Attenuated Total
Reflectance)
Why: Minimal sample prep, speed minimizes hydrolysis.

Instrument Prep: Purge the FTIR bench with dry nitrogen for 15 minutes to remove water

vapor background.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1387171/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-furan-2-sulfonyl-chloride-a-comparative-ir-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387171?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Background: Collect a background spectrum of the clean Diamond crystal.

Sample Loading:

If Solid: Place a small crystal on the ATR window. Apply high pressure immediately to seal

the optical path.

If Liquid/Oil: Place one drop. Cover immediately with a volatility shield if available.

Acquisition: Scan immediately (16 scans, 4 cm⁻¹ resolution).

Validation: Check 3400 cm⁻¹ region. If significant noise or broadness exists, dry the sample

(vacuum desiccator, P₂O₅) and re-run.

Alternative: Nujol Mull
If ATR is unavailable, use a Nujol mull between NaCl plates. Nujol protects the sample from air.

Warning: Nujol introduces C-H stretches at 2900 cm⁻¹, which is acceptable as they do not

overlap with the diagnostic furan C-H (>3100 cm⁻¹) or SO₂ bands.

Alternative Analytical Techniques
While IR is excellent for the functional group (SO₂), it has limitations regarding the S-Cl bond

itself.

Raman Spectroscopy[1][2][3][4][5][6]
Advantage: The S-Cl stretch is a weak dipole change (weak IR) but a large polarizability

change (Strong Raman).

Target: Look for a sharp, intense peak at ~360–380 cm⁻¹ in the Raman spectrum.

Interference: Fluorescence from the furan ring impurities can sometimes overwhelm the

Raman signal; use a 785 nm or 1064 nm laser source to suppress this.

NMR Spectroscopy (¹H)
Advantage: Confirms the furan ring integrity.
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Furan-2-SO₂Cl Shifts (CDCl₃):

H3 (dd): ~7.3 ppm

H4 (dd): ~6.6 ppm

H5 (dd): ~7.7 ppm

Note: The electron-withdrawing SO₂Cl group shifts the H3 and H5 protons downfield

compared to unsubstituted furan.
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[https://www.benchchem.com/product/b1387171/docs#spectroscopic-characterization-of-
furan-2-sulfonyl-chloride-a-comparative-ir-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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